molecular formula C16H13BrN2OS B5015303 (4E)-2-(4-bromophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one

(4E)-2-(4-bromophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one

Cat. No.: B5015303
M. Wt: 361.3 g/mol
InChI Key: PZWWBSXKCKKCOR-OQLLNIDSSA-N
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Description

(4E)-2-(4-bromophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group, a methylthiophene group, and a pyrazolone core

Properties

IUPAC Name

(4E)-2-(4-bromophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS/c1-10-3-8-14(21-10)9-15-11(2)18-19(16(15)20)13-6-4-12(17)5-7-13/h3-9H,1-2H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWWBSXKCKKCOR-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C/2\C(=NN(C2=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(4-bromophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one typically involves the condensation of 4-bromobenzaldehyde with 5-methyl-2-thiophenecarboxaldehyde in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-90°C)

    Catalyst/Base: Sodium acetate or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(4-bromophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

(4E)-2-(4-bromophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4E)-2-(4-bromophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved could include:

    PI3K-AKT pathway: Involved in cell survival and proliferation.

    MAPK pathway: Associated with cellular responses to stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • Bromomethyl methyl ether

Comparison

Compared to similar compounds, (4E)-2-(4-bromophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one is unique due to its specific structural features, such as the combination of a bromophenyl group and a methylthiophene group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

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